molecular formula C11H10N2 B1272036 3-Phenylpyridin-2-ylamine CAS No. 87109-10-2

3-Phenylpyridin-2-ylamine

Cat. No. B1272036
CAS RN: 87109-10-2
M. Wt: 170.21 g/mol
InChI Key: OJXNUAWQULNUCP-UHFFFAOYSA-N
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Patent
US03965100

Procedure details

2-Amino-3-phenylpyridine is prepared by reacting 46.5 g. 3-phenylpyridine with 11.7 g. of sodium amide at a temperature of 250° in the presence of mineral oil. The 2-amino-3-phenylpyridine that is formed is purifed by distillation and is substituted for the 2-amino-4-phenylpyridine in Example 8 to obtain the named compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2-:13].[Na+]>>[NH2:13][C:8]1[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:12][CH:11]=[CH:10][N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-Amino-3-phenylpyridine is prepared
CUSTOM
Type
CUSTOM
Details
at a temperature of 250°

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC=C1C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.